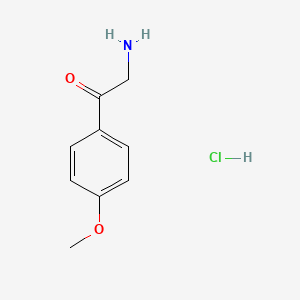

2-Amino-4'-methoxyacetophenone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVYWBMMOSHMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500069 | |

| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-94-1 | |

| Record name | 3883-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4'-methoxyacetophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4'-methoxyacetophenone hydrochloride CAS number and properties

An In-depth Technical Guide to 2-Amino-4'-methoxyacetophenone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 3883-94-1, is a key organic building block utilized in chemical synthesis and pharmaceutical research.[1][2] Its structure, featuring a primary amine, a ketone, and a methoxy-substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, potential applications in drug development, and representative experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers in leveraging this compound for their scientific endeavors.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 3883-94-1 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂·HCl | |

| Molecular Weight | 201.65 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder | [3] |

| Melting Point | 190-193 °C | [1] |

| Solubility | Soluble in water and ethanol | |

| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | [1] |

| InChI Key | FZVYWBMMOSHMRS-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C(C=C1)C(=O)CN.Cl | [1] |

Safety and Handling

This compound is classified with specific hazards that necessitate careful handling in a laboratory setting. The GHS classification and precautionary statements are outlined below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 |

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask in a well-ventilated area.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, positioning it as a valuable molecule in drug discovery.

-

Antifungal Agents: This compound is a precursor for the synthesis of novel antifungal drugs. Certain derivatives have shown significant activity against both susceptible and fluconazole-resistant strains of fungi. Preliminary studies suggest that these compounds may act by inhibiting the fungal enzyme C. albicans CYP51, which is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.

-

Anticancer Research: It is used as a building block in the development of potential anticancer agents. Peer-reviewed studies have identified it as a starting material for novel inhibitors of centromere protein E (CENP-E), a kinesin-like protein involved in mitosis.[1] Such inhibitors are being investigated as potential therapeutics for various cancers. Additionally, it has been used in the synthesis of diaryl oxazole-based compounds being explored as potential agents for treating pancreatic cancer.[1]

Relevant Signaling Pathways in Pancreatic Cancer

Given its use in synthesizing potential therapeutics for pancreatic cancer, understanding the key signaling pathways dysregulated in this disease is crucial. Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by mutations in several key genes that drive oncogenesis through aberrant signaling. A simplified overview of these interconnected pathways is provided below. Novel inhibitors derived from this compound could potentially target components of these pathways.

Caption: Key signaling pathways in pancreatic cancer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Representative Synthesis Protocol

Caption: Representative synthesis workflow.

Methodology:

-

α-Bromination: 4'-Methoxyacetophenone is dissolved in a suitable solvent like glacial acetic acid. A solution of bromine in the same solvent is added dropwise at a controlled temperature (e.g., 0-10 °C) with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water to precipitate the crude 2-bromo-4'-methoxyacetophenone, which is then filtered, washed, and dried.

-

Amination: The crude bromo-ketone is dissolved in a solvent such as ethanol. An excess of an ammonia source (e.g., a concentrated aqueous solution or ammonia gas bubbled through the solution) is added. The reaction is stirred, possibly at an elevated temperature in a sealed vessel, until the starting material is consumed (monitored by TLC). The solvent is then evaporated under reduced pressure.

-

Salt Formation and Purification: The resulting crude amine (free base) is dissolved in a minimal amount of a solvent like isopropanol. A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring until the solution is acidic. The hydrochloride salt typically precipitates out of the solution. The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether, and then purified by recrystallization from a solvent system such as ethanol/ether to yield the final product.

Analytical Protocols

Purity and identity are typically confirmed using methods such as HPLC and titration.

Caption: General analytical workflow.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This is a representative method adapted from a protocol for a structurally similar compound and may require optimization.[4]

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 4.85) in a ratio such as 15:85 (v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by UV scan (e.g., 285 nm).[4]

-

Injection Volume: 10 µL.

-

-

Methodology:

-

Prepare the mobile phase and degas it.

-

Prepare a standard solution of known concentration by accurately weighing the reference standard and dissolving it in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method).

-

2. Argentometric Titration for Assay of Hydrochloride

This method determines the chloride content of the salt, providing an assay value.

-

Principle: The chloride ions (Cl⁻) from the hydrochloride salt are titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint is reached when all chloride ions have precipitated as silver chloride (AgCl).

-

Reagents:

-

Standardized Silver Nitrate (AgNO₃) solution (e.g., 0.1 M).

-

Indicator (e.g., potassium chromate for Mohr's method, or an adsorption indicator for Fajan's method).

-

Deionized water.

-

-

Methodology:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Add a small amount of the chosen indicator.

-

Titrate the solution with the standardized silver nitrate solution with constant stirring.

-

The endpoint is indicated by a persistent color change (e.g., the formation of a reddish-brown precipitate of silver chromate in Mohr's method).

-

The assay is calculated based on the volume of AgNO₃ solution consumed, its molarity, and the initial mass of the sample.

-

References

Physical and chemical properties of 2-Amino-4'-methoxyacetophenone hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 2-Amino-4'-methoxyacetophenone hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a key organic intermediate used in the synthesis of various pharmaceutical compounds.[1] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 201.65 g/mol | [2] |

| Appearance | White to yellow to tan crystalline powder | [4] |

| Melting Point | 190-193 °C | [5] |

| Solubility | Soluble in water and ethanol | [1] |

| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | [3] |

| CAS Number | 3883-94-1 | [2] |

Synonyms: 4-Methoxyphenacylamine hydrochloride, α-Amino-4'-methoxyacetophenone hydrochloride, 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride.[2][6]

Spectroscopic Data

Table 2: Spectroscopic Data for 4'-Methoxyacetophenone

| Technique | Observed Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.91 (d, J = 8 Hz, 2H), 6.91 (d, J = 8 Hz, 2H), 3.84 (s, 3H), 2.53 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃) | δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 | [1] |

| FTIR (cm⁻¹) | C-H stretch (aromatic): 3100-3000, C-H stretch (aliphatic): <3000, C=O stretch: ~1664, C=C stretch (aromatic): ~1596 | [7] |

Note: For the hydrochloride salt, the amine protons in the ¹H NMR spectrum would likely appear as a broad singlet at a downfield shift. The electronic environment of the neighboring carbons would also be affected, leading to slight shifts in the ¹³C NMR spectrum.

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of α-amino ketones is the Delépine reaction. This method involves the reaction of a phenacyl halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium salt.

General Protocol (adapted from the synthesis of 2-Aminoacetophenone hydrochloride):

-

Formation of the Hexaminium Salt: 4'-Methoxyacetophenone is first halogenated at the α-position to yield 2-bromo-4'-methoxyacetophenone. This intermediate is then reacted with an equimolar amount of hexamethylenetetramine in a suitable solvent like chloroform or ethanol at room temperature. The reaction mixture is stirred for several hours, during which the quaternary ammonium salt precipitates.

-

Acidic Hydrolysis: The isolated hexaminium salt is then subjected to acidic hydrolysis. This is typically achieved by refluxing the salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Isolation and Purification: Upon cooling, this compound crystallizes out of the solution. The product can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-hydrochloric acid.[8]

Diagram 1: Synthetic Workflow for this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Significance and Applications

This compound serves as a versatile building block in the synthesis of various biologically active molecules, particularly in the fields of antifungal and anticancer drug discovery.

Antifungal Activity

Derivatives of 2-Amino-4'-methoxyacetophenone have demonstrated significant antifungal properties. The mechanism of action for some of these derivatives involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell growth inhibition and death.[6]

Anticancer Potential

Chalcones, a class of compounds that can be synthesized from acetophenone derivatives, have garnered considerable attention for their anticancer activities. Chalcones derived from the related 2-hydroxy-4-methoxyacetophenone have been shown to exhibit anti-tumor and anti-angiogenic effects.[9] The proposed mechanisms for their anticancer activity are multifaceted and can include:

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can be mediated by an increase in reactive oxygen species (ROS) levels within the tumor cells.[10]

-

Inhibition of Angiogenesis: Some chalcone derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. This effect may be linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[9]

Diagram 2: Proposed Anticancer Mechanism of Action for Related Chalcones

Caption: A simplified diagram illustrating the potential signaling pathways involved in the anticancer activity of chalcones derived from related acetophenones.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutic agents. Its physical and chemical properties are well-defined, and established synthetic routes provide access to this compound. The demonstrated antifungal and the potential for anticancer activities of its derivatives make it a compound of high interest for further research and development in medicinal chemistry. This guide provides a foundational understanding for scientists and researchers looking to explore the applications of this versatile molecule.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Amino-4 -methoxyacetophenone 90 , technical 3883-94-1 [sigmaaldrich.com]

- 6. 3883-94-1|2-Amino-4`-methoxyacetophenonehydrochloride|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 7. ijrat.org [ijrat.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4'-methoxyacetophenone hydrochloride molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4'-methoxyacetophenone hydrochloride (CAS No: 3883-94-1). This compound serves as a crucial organic building block in chemical synthesis, particularly in the development of novel pharmaceutical agents.

Molecular Structure and Properties

This compound is the hydrochloride salt of 2-Amino-4'-methoxyacetophenone. The presence of the hydrochloride group increases the compound's stability and solubility in aqueous solutions, making it suitable for a variety of synthetic applications.

Molecular Structure:

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₁NO₂·HCl or C₉H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 201.65 g/mol | [3][4] |

| CAS Number | 3883-94-1 | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 190-193 °C (lit.) | [1][2][3] |

| Purity | Commercially available in various purities (e.g., 90%, 95%, ≥98%) | [2][3] |

| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | [2][5] |

| InChI Key | FZVYWBMMOSHMRS-UHFFFAOYSA-N | [1][2][3] |

| SMILES | COC1=CC=C(C=C1)C(=O)CN.Cl | [2][3][4] |

Role in Chemical Synthesis

This compound is primarily utilized as a chemical intermediate or an organic building block in multi-step synthetic pathways. Its bifunctional nature, containing both a primary amine and a ketone, makes it a versatile precursor for constructing more complex molecular architectures, particularly heterocyclic compounds.

References

A Comprehensive Technical Guide to 2-Amino-4'-methoxyacetophenone Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Amino-4'-methoxyacetophenone hydrochloride, a key chemical intermediate in the synthesis of various biologically active molecules. This document covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores its significant applications in the development of novel therapeutic agents, with a focus on antifungal CYP51 inhibitors and anticancer MNK inhibitors. The guide includes structured data tables for easy reference and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in drug discovery and development.

Chemical Identity and Synonyms

This compound is a well-defined organic compound with several synonyms and chemical identifiers used across scientific literature and commercial platforms.

A comprehensive list of its identifiers is provided in the table below for unambiguous identification.

| Identifier Type | Identifier |

| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride |

| CAS Number | 3883-94-1[1][2] |

| Molecular Formula | C₉H₁₁NO₂·HCl[1][2] |

| Molecular Weight | 201.65 g/mol [1][2] |

| InChI Key | FZVYWBMMOSHMRS-UHFFFAOYSA-N[3] |

| SMILES | COC1=CC=C(C=C1)C(=O)CN.Cl |

| Synonym 1 | 4-Methoxyphenacylamine hydrochloride[1][2] |

| Synonym 2 | 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride[1][2] |

| Synonym 3 | α-Amino-4'-methoxyacetophenone hydrochloride[4] |

| Synonym 4 | 4-(Aminoacetyl)anisole hydrochloride[4] |

| PubChem CID | 12487188[3] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 190-193 °C (lit.) | [6] |

| Solubility | Soluble in water and ethanol. | [5] |

| Purity | Typically ≥90-98% | [2][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective method is the Delépine reaction, which involves the reaction of a halide with hexamethylenetetramine followed by acidic hydrolysis.

Experimental Protocol: Synthesis via Delépine Reaction

This protocol is adapted from the general procedure for the synthesis of 2-aminoacetophenone hydrochloride.[1]

Materials:

-

2-Bromo-4'-methoxyacetophenone

-

Hexamethylenetetramine

-

Diethyl ether

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Formation of the Quaternary Ammonium Salt:

-

In a suitable reaction vessel, dissolve 2-Bromo-4'-methoxyacetophenone (1 equivalent) in diethyl ether.

-

To this stirred solution, add hexamethylenetetramine (1 equivalent) at room temperature.

-

Continue stirring for approximately 12 hours. A solid precipitate of the quaternary ammonium salt will form.

-

Filter the solid, wash with diethyl ether, and dry under reduced pressure.

-

-

Hydrolysis to the Amine Hydrochloride:

-

Transfer the dried quaternary salt to a round-bottomed flask equipped with a reflux condenser.

-

Add ethanol to the flask, followed by the addition of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 3 hours. A solid will form during this period.

-

Cool the reaction mixture to room temperature.

-

Filter the solid product, wash with ethanol, and dry under vacuum to yield this compound.

-

References

- 1. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

An In-depth Technical Guide to 2-Amino-4'-methoxyacetophenone hydrochloride: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and experimental considerations for 2-Amino-4'-methoxyacetophenone hydrochloride (CAS No: 3883-94-1). The information is compiled and presented to ensure safe laboratory practices and to provide a foundation for its use in research and development.

Chemical and Physical Properties

This compound is an organic building block, often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 201.65 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow to tan crystalline powder | --INVALID-LINK-- |

| Melting Point | 190-193 °C (decomposes) | --INVALID-LINK-- |

| Purity | Typically ≥90-97% | --INVALID-LINK--, --INVALID-LINK-- |

| Synonyms | 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride, 4-Methoxyphenacylamine hydrochloride | --INVALID-LINK-- |

Safety Data Sheet Summary

This section summarizes the critical safety information derived from various Safety Data Sheets (SDS). It is essential to consult the specific SDS provided by the supplier before use.

Hazard Identification

This compound is classified as a hazardous substance.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. |

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety precautions is mandatory to minimize exposure and ensure a safe working environment.

| Category | Precautionary Statements and PPE Recommendations |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. |

Navigating the Solubility Landscape of 2-Amino-4'-methoxyacetophenone Hydrochloride: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 2-Amino-4'-methoxyacetophenone hydrochloride (CAS No: 3883-94-1), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of its known properties, and a framework for experimental solubility determination.

Introduction

This compound is an organic compound with significant applications in the synthesis of various bioactive molecules. Its solubility is a critical physicochemical parameter that influences its handling, formulation, reaction kinetics, and bioavailability. Understanding its behavior in different solvent systems is paramount for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its solubility profile.

| Property | Value | Source |

| CAS Number | 3883-94-1 | Multiple Sources |

| Molecular Formula | C₉H₁₂ClNO₂ | PubChem[1] |

| Molecular Weight | 201.65 g/mol | PubChem[1] |

| Appearance | White to yellow to tan crystalline powder | Thermo Fisher Scientific[2] |

| Melting Point | 190-193 °C | Sigma-Aldrich |

| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | PubChem[1] |

Solubility Profile

Qualitative Solubility Data

Factors Influencing Solubility

The solubility of this compound is expected to be influenced by several factors, including:

-

pH of the solvent: The amino group's ionization state is pH-dependent, which will significantly affect its solubility in aqueous solutions.

-

Temperature: Solubility of solids in liquids typically increases with temperature, although exceptions exist.

-

Polarity of the solvent: As a polar molecule, it is expected to have better solubility in polar solvents.

-

Presence of co-solvents: The addition of co-solvents can modulate the polarity of the solvent system and enhance or decrease solubility.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This protocol should be adapted and validated for specific experimental conditions.

Materials

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetonitrile, etc.)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Record the temperature at which the solubility was determined.

-

For aqueous solutions, the pH of the saturated solution should also be measured and reported.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, this guide provides the foundational knowledge and a robust experimental framework for its determination. The provided protocol for the shake-flask method offers a reliable starting point for researchers to ascertain the solubility of this compound in various solvents, a critical step for its successful application in drug development and chemical synthesis. It is recommended that any experimentally determined solubility data be published to enrich the collective understanding of this important chemical intermediate.

References

Spectral Analysis of 2-Amino-4'-methoxyacetophenone hydrochloride: A Technical Guide

Disclaimer: Publicly available, experimentally derived spectral data for 2-Amino-4'-methoxyacetophenone hydrochloride is limited. The data presented in this guide is a combination of information from closely related compounds and predicted values based on the analysis of its functional groups. This document is intended to serve as a comprehensive reference for researchers, scientists, and professionals in drug development, providing a foundational understanding of the expected spectral characteristics and the methodologies for their acquisition.

Introduction

This compound is a chemical compound of interest in organic synthesis and pharmaceutical research. Its structure, featuring a primary amine, a ketone, and a methoxy-substituted aromatic ring, gives rise to a unique spectral signature. Understanding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the expected spectral data, the experimental protocols for obtaining such data, and a logical workflow for spectral analysis.

Predicted Spectral Data

The following tables summarize the expected quantitative data for this compound. These values are predicted based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to carbonyl) |

| ~7.0 | Doublet | 2H | Aromatic Protons (meta to carbonyl) |

| ~4.5 | Singlet | 2H | -CH₂- (alpha to carbonyl and amine) |

| ~3.9 | Singlet | 3H | -OCH₃ (methoxy group) |

| ~8.5 (broad) | Singlet | 3H | -NH₃⁺ (ammonium protons) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~164 | Aromatic Carbon (para to carbonyl, attached to -OCH₃) |

| ~131 | Aromatic Carbons (ortho to carbonyl) |

| ~128 | Aromatic Carbon (ipso to carbonyl) |

| ~114 | Aromatic Carbons (meta to carbonyl) |

| ~56 | -OCH₃ (methoxy carbon) |

| ~45 | -CH₂- (alpha to carbonyl and amine) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2800 (broad) | Strong | N-H stretch of the ammonium salt (-NH₃⁺) |

| ~1680 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1260 | Strong | C-O stretch (Aryl ether) |

| ~1170 | Medium | C-O stretch (Aryl ether) |

| ~840 | Strong | C-H bend (para-disubstituted aromatic ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (for the free base)

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular ion of the free base, C₉H₁₁NO₂) |

| 150 | [M - NH]⁺ |

| 135 | [M - CH₂NH₂]⁺ or [CH₃OC₆H₄CO]⁺ (Acylium ion) |

| 107 | [CH₃OC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, chosen for solubility of the hydrochloride salt)

-

Internal standard (e.g., Tetramethylsilane - TMS, although often the residual solvent peak is used for referencing)

-

Sample of this compound

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate until the sample is fully dissolved.

-

Transfer: Using a pipette, transfer the solution into an NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) signals.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

Potassium Bromide (KBr), IR-grade powder (if using the pellet method).

-

Mortar and pestle.

-

Spatula.

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Syringe pump and a suitable syringe.

-

Solvent system (e.g., methanol, acetonitrile, water, often with a small amount of formic acid to promote protonation).

-

Sample of this compound.

-

Vials and micropipettes.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in the chosen solvent system.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. For this compound, positive ion mode would be selected to observe the protonated molecule.

-

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion (or pseudomolecular ion, e.g., [M+H]⁺) and major fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

The Unseen Potential: A Technical Guide to the Biological Activities of 2-Amino-4'-methoxyacetophenone Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-methoxyacetophenone hydrochloride is a key chemical intermediate that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. While the molecule itself does not exhibit significant intrinsic biological activity, its true potential lies in the diverse pharmacological properties of its derivatives. This technical guide provides an in-depth exploration of the biological activities of compounds synthesized from this compound, with a primary focus on their antifungal and anticancer applications. This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with these derivatives, offering a comprehensive resource for researchers in drug discovery and development.

Antifungal Activity of 5-Phenylthiophene Derivatives

Derivatives of this compound have been instrumental in the development of novel 5-phenylthiophene compounds exhibiting potent antifungal properties. These compounds have shown significant activity against a range of fungal strains, including fluconazole-resistant Candida albicans.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy. The following table summarizes the MIC values for a series of 5-phenylthiophene derivatives against various Candida species.

| Compound | C. albicans (ATCC 90028) MIC (μg/mL) | C. parapsilosis (ATCC 22019) MIC (μg/mL) | C. glabrata (ATCC 90030) MIC (μg/mL) | Fluconazole-resistant C. albicans (Clinical Isolate) MIC (μg/mL) |

| 17b | 0.5 | 1 | 2 | 4 |

| 17f | 0.25 | 0.5 | 1 | 2 |

| Fluconazole | 0.5 | 1 | 8 | >64 |

Data synthesized from studies on novel 5-phenylthiophene derivatives.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for these antifungal derivatives is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Protocol: Candida albicans CYP51 Inhibition Assay

This protocol outlines the in vitro assay to determine the inhibitory activity of synthesized compounds against C. albicans CYP51.

1. Reagents and Materials:

-

Recombinant C. albicans CYP51 enzyme

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

Test compounds dissolved in DMSO

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

2. Assay Procedure:

-

Prepare a reaction mixture containing the recombinant CYP51 enzyme, NADPH-cytochrome P450 reductase, and lanosterol in potassium phosphate buffer.

-

Add the test compounds at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.

-

Initiate the reaction by adding NADPH.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a strong base).

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

-

Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of lanosterol remaining and the amount of product formed.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).[1][2][3][4]

Anticancer Activity of Diaryl Oxazole Derivatives

The versatility of this compound as a synthetic precursor extends to the creation of diaryl oxazole derivatives with potent anticancer activity, particularly against pancreatic cancer cell lines.

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for a lead diaryl oxazole compound, PC-046, against various pancreatic cancer cell lines.

| Cell Line | DPC-4 Status | PC-046 IC50 (µM) |

| MiaPaca-2 | Deleted | 1.5 ± 0.2 |

| Panc-1 | Wild-type | 2.1 ± 0.3 |

| BxPC-3 | Wild-type | 1.8 ± 0.1 |

Data from a study on novel diaryl oxazole-based compounds.[5][6] DPC-4 (Deleted in Pancreatic Carcinoma, Locus 4) is a tumor suppressor gene.

Mechanism of Action: Multi-Kinase Inhibition

The lead diaryl oxazole, PC-046, has been shown to be a potent inhibitor of several protein kinases that are overexpressed in human pancreatic cancers. This multi-targeted approach disrupts key signaling pathways involved in cell proliferation, survival, and cell cycle progression.

Caption: Multi-kinase inhibition by a diaryl oxazole derivative.

Experimental Protocol: Pancreatic Cancer Cell Line Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

1. Reagents and Materials:

-

Pancreatic cancer cell lines (e.g., MiaPaca-2, Panc-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (diaryl oxazole derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

2. Assay Procedure:

-

Seed the pancreatic cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value for each compound.

Synthesis Workflow

The synthesis of these biologically active derivatives from this compound typically involves a multi-step process. The following diagram illustrates a general workflow for the synthesis of diaryl oxazoles.

Caption: General synthesis workflow for diaryl oxazole derivatives.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of diverse derivatives with significant biological activities. The exploration of 5-phenylthiophene derivatives has yielded promising antifungal agents that effectively combat resistant fungal strains by targeting the ergosterol biosynthesis pathway. Concurrently, the development of diaryl oxazole derivatives has led to the discovery of potent multi-kinase inhibitors with potential for the treatment of pancreatic cancer. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in these critical therapeutic areas, underscoring the latent potential of this unassuming chemical intermediate.

References

- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles [mdpi.com]

An In-depth Technical Guide to 2-Amino-4'-methoxyacetophenone hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4'-methoxyacetophenone hydrochloride, a versatile organic building block, has garnered significant attention in medicinal chemistry and drug development. Its unique chemical structure, featuring a primary amine, a ketone, and a methoxy-substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with promising biological activities. This technical guide provides a comprehensive review of the literature on this compound, focusing on its synthesis, physicochemical properties, and its pivotal role as an intermediate in the development of novel therapeutic agents, particularly in the realms of anticancer and antifungal research. This document aims to be a key resource for researchers by providing detailed experimental protocols, collated quantitative data, and visual representations of synthetic and biological evaluation workflows.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in organic synthesis. The following tables summarize its key identifiers and physicochemical data.

| Identifier | Value |

| CAS Number | 3883-94-1[1] |

| Molecular Formula | C₉H₁₂ClNO₂[2] |

| Molecular Weight | 201.65 g/mol [2] |

| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride[2] |

| Synonyms | 4-Methoxyphenacylamine hydrochloride, α-Amino-p-methoxyacetophenone hydrochloride |

| Appearance | White to yellow to tan crystalline powder[3] |

| Melting Point | 190-193 °C |

| Purity | Typically ≥90-98%[1] |

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methoxy group protons, aromatic protons, methylene protons adjacent to the carbonyl and amino groups, and the amine protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the methylene carbon. |

| IR (Infrared) | Characteristic absorption bands for the C=O (ketone), N-H (amine), C-O (ether), and aromatic C-H bonds. A supplier's specification sheet confirms the infrared spectrum conforms to the structure.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₉H₁₁NO₂) and fragmentation patterns consistent with the structure. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 4-methoxyacetophenone. A common and effective method is the Delépine reaction, which provides a pathway to primary amines from alkyl halides.

Experimental Protocol: Synthesis via Delépine Reaction

This protocol is based on the general principles of the Delépine reaction, a well-established method for the synthesis of primary amines.

Step 1: Bromination of 4-methoxyacetophenone

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add bromine (1 equivalent) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into ice-cold water to precipitate the product, 2-bromo-4'-methoxyacetophenone.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Formation of the Hexamethylenetetraminium Salt

-

Dissolve the dried 2-bromo-4'-methoxyacetophenone (1 equivalent) in a suitable solvent like chloroform or ethanol.

-

Add hexamethylenetetramine (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 12-24 hours. The quaternary ammonium salt will precipitate out of the solution.

-

Filter the precipitate and wash it with the solvent used for the reaction to remove any unreacted starting materials.

-

Dry the hexamethylenetetraminium salt under vacuum.

Step 3: Acid Hydrolysis to this compound

-

Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound.

-

Filter the solid product, wash with cold ethanol, and then with diethyl ether.

-

Dry the final product under vacuum.

Caption: Synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds, most notably benzothiazine derivatives, which have shown significant potential as antiproliferative and antifungal agents.

Synthesis of 2-Aryl-4H-3,1-benzothiazine Derivatives with Antiproliferative Activity

Researchers have successfully synthesized a series of 2-aryl-4H-3,1-benzothiazines and evaluated their in vitro cytotoxicity against several human cancer cell lines.[4][5]

The synthesis involves the reaction of an aryl-modified sulfinylbis((2,4-dihydroxyphenyl)methanethione) with a 2-aminobenzyl alcohol, which can be derived from this compound. The reaction proceeds through a thiobenzanilide intermediate, which then undergoes endocyclization to form the 4H-3,1-benzothiazine ring system.[4][5]

-

Preparation of the Thiobenzanilide Intermediate: A mixture of the appropriate aryl-modified sulfinylbis((2,4-dihydroxyphenyl)methanethione) (1 equivalent) and the corresponding 2-aminobenzyl alcohol (2 equivalents) in a suitable solvent like toluene is refluxed for several hours. The progress of the reaction is monitored by TLC.

-

Cyclization to 4H-3,1-benzothiazine: After the formation of the thiobenzanilide intermediate, the reaction mixture is concentrated, and the residue is treated with a dehydrating agent such as p-toluenesulfonic acid in a high-boiling solvent like xylene and refluxed to induce cyclization.

-

Purification: The final product is purified by column chromatography on silica gel.

Caption: Synthesis and evaluation of 2-aryl-4H-3,1-benzothiazines.

The antiproliferative activity of the synthesized 2-aryl-4H-3,1-benzothiazine derivatives was evaluated against various human cancer cell lines, with some compounds exhibiting cytotoxicity comparable to or better than the reference drug, cisplatin.[4][6] The activity is expressed as IC₅₀ values (the concentration of the compound that inhibits cell proliferation by 50%).

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

| Derivative 1 | T47D (Breast Cancer) | Data not specified in abstract |

| Derivative 2 | HCV29T (Bladder Cancer) | Data not specified in abstract |

| Derivative 3 | SW707 (Colon Cancer) | Data not specified in abstract |

| Derivative 4 | A549 (Lung Cancer) | Data not specified in abstract |

| Cisplatin (Reference) | T47D (Breast Cancer) | Data not specified in abstract |

Note: Specific IC₅₀ values were not available in the abstracts of the reviewed papers, but the studies reported significant antiproliferative effects for some of the synthesized compounds.[4][6]

Synthesis of Benzothiazine Derivatives with Antifungal Activity

Derivatives of 4H-3,1-benzothiazine have also been investigated for their antifungal properties against a range of fungal strains, including molds, yeasts, and dermatophytes.[6]

The antifungal activity of the synthesized compounds is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud dextrose agar) and a suspension is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Caption: Workflow for antifungal susceptibility testing.

Several synthesized benzothiazine derivatives have demonstrated potent antifungal activity.

| Compound | Fungal Strain | MIC (µg/mL) |

| Benzothiazole Derivative 1n | Candida albicans | 4-8[7] |

| Candida parapsilosis | 4-8[7] | |

| Candida tropicalis | 4-8[7] | |

| Benzothiazole Derivative 1o | Candida albicans | 4-8[7] |

| Candida parapsilosis | 4-8[7] | |

| Candida tropicalis | 4-8[7] | |

| Substituted 4H-1,4-benzothiazines | Aspergillus niger | 59-78[8][9] |

| Rhizopus stolonifer | 85-118[8][9] |

Conclusion

This compound is a key intermediate in the synthesis of biologically active heterocyclic compounds. Its straightforward preparation, coupled with the versatility of its functional groups, allows for the construction of diverse molecular scaffolds. The literature clearly demonstrates its utility in the development of novel benzothiazine derivatives with significant antiproliferative and antifungal activities. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future investigations could focus on expanding the library of derivatives, exploring their mechanisms of action, and optimizing their pharmacological profiles to identify lead compounds for clinical development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 4. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Initial Investigations into the Reactivity of 2-Amino-4'-methoxyacetophenone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core reactivity of 2-Amino-4'-methoxyacetophenone hydrochloride. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of its chemical behavior. This document summarizes key chemical transformations, presents detailed experimental protocols for significant reactions, and includes quantitative data in structured tables for comparative analysis.

Core Reactivity and Synthetic Utility

This compound is a versatile organic building block, primarily utilized in the synthesis of various heterocyclic compounds. Its structure, featuring a primary amine, a ketone, and an electron-rich methoxy-substituted benzene ring, allows for a range of chemical transformations. The hydrochloride salt form enhances its stability and solubility in certain solvents.

The primary amine group serves as a nucleophile and is a key reactive site for condensation reactions with carbonyl compounds and for the formation of amides and imines. The ketone functionality allows for reactions at the carbonyl carbon and the adjacent α-carbon. The methoxy group on the aromatic ring acts as an electron-donating group, activating the ring for electrophilic aromatic substitution reactions.

Key Synthetic Applications

Initial investigations reveal that this compound is a valuable precursor for the synthesis of quinolines, a class of heterocyclic compounds with significant pharmacological interest. The Friedländer annulation, a classic method for quinoline synthesis, can be employed using this starting material.

Friedländer Synthesis of Substituted Quinolines

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester or a β-diketone) to form a quinoline ring system.

Reaction Scheme:

Caption: General scheme of the Friedländer synthesis.

While specific experimental data for the direct use of this compound in a Friedländer synthesis was not found in the initial literature survey, a general protocol for a similar substrate, 2-aminobenzophenone, provides a valuable starting point for experimental design.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted Quinoline via Friedländer Annulation (Adapted from a similar substrate)

This protocol is based on the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate from 2-aminobenzophenone and ethyl acetoacetate and can be adapted for this compound.

Materials:

-

This compound

-

Ethyl acetoacetate (or other β-ketoester/β-diketone)

-

Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine, or a Lewis acid like ZrCl₄)

-

Solvent (e.g., ethanol, toluene, or a mixture)

-

Sodium bicarbonate solution (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Neutralize this compound with a suitable base (e.g., sodium bicarbonate or triethylamine) to liberate the free amine.

-

In a round-bottom flask, dissolve the free 2-Amino-4'-methoxyacetophenone in the chosen solvent.

-

Add the β-ketoester or β-diketone (typically 1.0-1.2 equivalents).

-

Add the catalyst (catalytic amount, e.g., 10 mol%).

-

Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If an acidic catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Data Presentation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 2-Amino-4'-methoxyacetophenone | Ethyl acetoacetate | p-TsOH | Toluene | 110 | 12 | 2-Methyl-4-(4-methoxyphenyl)quinoline-3-carboxylate | Data not available |

| 2-Amino-4'-methoxyacetophenone | Acetylacetone | Piperidine | Ethanol | 80 | 8 | 3-Acetyl-2-methyl-4-(4-methoxyphenyl)quinoline | Data not available |

Logical Workflow for Reactivity Investigation

The following diagram outlines a logical workflow for the initial investigation of the reactivity of this compound.

Caption: Workflow for investigating reactivity.

Conclusion and Future Directions

This compound is a promising starting material for the synthesis of substituted quinolines and other heterocyclic systems. The presence of both an amino and a keto group allows for a variety of cyclocondensation reactions. The electron-donating methoxy group is expected to influence the regioselectivity of these reactions and the properties of the resulting products.

Further research should focus on performing the outlined experimental protocols to generate quantitative data on reaction yields, optimal conditions, and the scope of suitable reaction partners. Detailed spectroscopic analysis of the synthesized products will be crucial to confirm their structures and purity. These investigations will provide a more comprehensive understanding of the reactivity of this compound and expand its utility in medicinal chemistry and drug discovery.

An In-Depth Technical Guide to 2-Amino-4'-methoxyacetophenone Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core characteristics of 2-Amino-4'-methoxyacetophenone hydrochloride, a key building block in synthetic organic chemistry with significant potential in medicinal chemistry. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its role as a precursor to compounds with notable biological activity, particularly in the development of novel antifungal agents. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline powder.[1] It is soluble in water and ethanol.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂ClNO₂ | [2] |

| Molecular Weight | 201.65 g/mol | [2] |

| Appearance | White to off-white or light yellow crystalline powder | [1] |

| Melting Point | 190-193 °C | |

| Boiling Point | 345.4 °C at 760 mmHg | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| CAS Number | 3883-94-1 | |

| IUPAC Name | 2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | [2] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxyacetophenone. The general synthetic workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Methoxyacetophenone

This protocol describes a common laboratory-scale synthesis.

Materials:

-

4-Methoxyacetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ammonia (NH₃) solution (e.g., in ethanol)

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

α-Bromination: Dissolve 4-methoxyacetophenone in glacial acetic acid. Slowly add a solution of bromine in acetic acid dropwise at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice-water and the precipitated product, 2-bromo-4'-methoxyacetophenone, is collected by filtration, washed with water and sodium bicarbonate solution, and dried.

-

Amination: The crude 2-bromo-4'-methoxyacetophenone is dissolved in a suitable solvent like ethanol, and a solution of ammonia in ethanol is added. The reaction mixture is stirred at room temperature or gently heated. The progress of the amination is monitored by TLC.

-

Work-up and Isolation of the Free Base: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water to remove ammonium bromide. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield 2-amino-4'-methoxyacetophenone as the free base.

-

Hydrochloride Salt Formation: The crude 2-amino-4'-methoxyacetophenone is dissolved in a minimal amount of a suitable solvent like diethyl ether. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

-

Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Spectroscopic Characterization

3.1. ¹H NMR Spectroscopy (Predicted)

-

Aromatic protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the protons on the para-substituted benzene ring.

-

Methylene protons (-CH₂-): A singlet around δ 4.0-4.5 ppm for the protons adjacent to the amino and carbonyl groups.

-

Amino protons (-NH₃⁺): A broad singlet at a variable chemical shift, typically downfield, depending on the solvent and concentration.

-

Methoxy protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

3.2. ¹³C NMR Spectroscopy (Predicted)

-

Carbonyl carbon (C=O): A signal in the range of δ 195-200 ppm.

-

Aromatic carbons: Signals between δ 114-165 ppm. The carbon bearing the methoxy group will be the most downfield among the oxygen- and nitrogen-substituted carbons.

-

Methylene carbon (-CH₂-): A signal around δ 45-50 ppm.

-

Methoxy carbon (-OCH₃): A signal around δ 55-56 ppm.[3]

3.3. Infrared (IR) Spectroscopy (Predicted)

-

N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium salt.

-

C=O stretching: A strong absorption band around 1680 cm⁻¹ for the ketone carbonyl group.

-

C-N stretching: A band in the region of 1020-1250 cm⁻¹.

-

C-O stretching: A strong band for the aryl ether around 1250-1260 cm⁻¹.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

3.4. Mass Spectrometry (Predicted)

The mass spectrum of the free base (2-Amino-4'-methoxyacetophenone) would be expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for aminoketones include α-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken.

Biological Activity and Potential Applications

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential biological activities. A significant area of interest is its use in the development of novel antifungal agents.

Antifungal Activity of Derivatives

Derivatives of 2-aminoacetophenones have been investigated for their antifungal properties. The mechanism of action for many of these compounds, particularly azole derivatives, involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[4][5]

Caption: Simplified signaling pathway of CYP51 inhibition by azole antifungals.

CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane, ultimately resulting in fungal cell death.[5]

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of compounds derived from this compound can be evaluated using standard microdilution methods.

Materials:

-

Test compounds (derivatives of this compound)

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in RPMI-1640 medium.

-

Serial Dilution: The test compounds are serially diluted in the 96-well plates using RPMI-1640 medium to achieve a range of concentrations.

-

Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the test compound dilutions.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control (no compound).

Experimental Protocol: CYP51 Inhibition Assay

The direct inhibitory effect of synthesized compounds on the CYP51 enzyme can be measured using a reconstituted enzyme assay.[6]

Caption: Experimental workflow for a CYP51 inhibition assay.

Procedure:

-

Reagent Preparation: A reaction mixture is prepared containing purified recombinant CYP51 enzyme, NADPH-cytochrome P450 reductase, and a lipid environment (e.g., liposomes).

-

Inhibitor Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., lanosterol) and NADPH.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Quenching and Extraction: The reaction is stopped, and the sterols are extracted using an organic solvent.

-

Analysis: The extracted sterols are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the substrate and product.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion